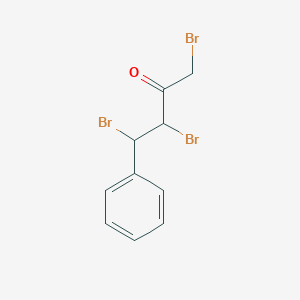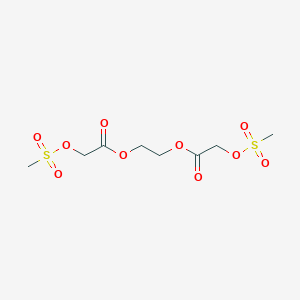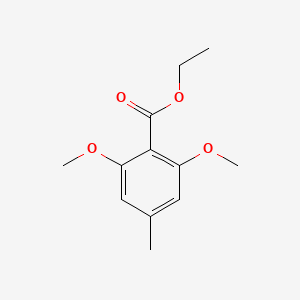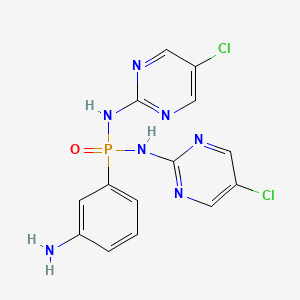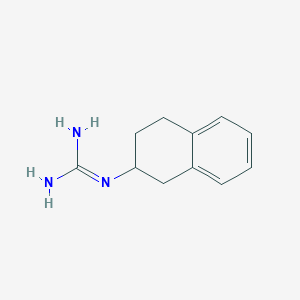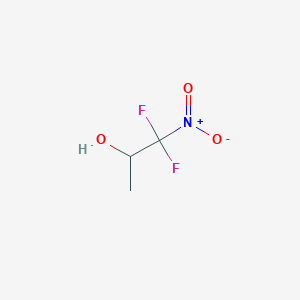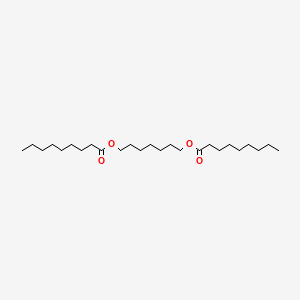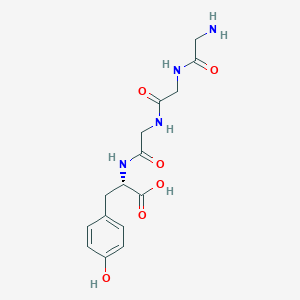
Glycylglycylglycyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycylglycyl-L-tyrosine is a synthetic peptide composed of three glycine residues followed by an L-tyrosine residue. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmaceuticals, and materials science. The presence of the L-tyrosine residue imparts unique properties to the peptide, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glycylglycylglycyl-L-tyrosine typically involves peptide coupling reactions. One common method is the stepwise solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
For large-scale production, solution-phase synthesis can be employed. This method involves the condensation of N-protected amino acids followed by deprotection steps. The use of automated peptide synthesizers has also streamlined the production process, allowing for high-throughput synthesis of peptides like this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the L-tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or the aromatic ring of L-tyrosine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of L-tyrosine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide or the aromatic ring.
Substitution: Halogenated derivatives of the peptide.
Wissenschaftliche Forschungsanwendungen
Glycylglycylglycyl-L-tyrosine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmaceuticals: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Materials Science: Explored for its use in the development of biomaterials and hydrogels.
Wirkmechanismus
The mechanism of action of glycylglycylglycyl-L-tyrosine involves its interaction with biological molecules. The L-tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity to proteins and enzymes. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-tyrosine: A simpler dipeptide with similar biochemical properties.
L-tyrosine: An amino acid with a single aromatic ring, used in protein synthesis.
Glycylglycyl-L-tyrosine: A tripeptide with two glycine residues and one L-tyrosine residue.
Uniqueness
Glycylglycylglycyl-L-tyrosine is unique due to its extended peptide chain, which provides additional flexibility and potential for interactions compared to shorter peptides. The presence of three glycine residues also enhances its solubility and stability in aqueous solutions.
Eigenschaften
CAS-Nummer |
5550-81-2 |
|---|---|
Molekularformel |
C15H20N4O6 |
Molekulargewicht |
352.34 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H20N4O6/c16-6-12(21)17-7-13(22)18-8-14(23)19-11(15(24)25)5-9-1-3-10(20)4-2-9/h1-4,11,20H,5-8,16H2,(H,17,21)(H,18,22)(H,19,23)(H,24,25)/t11-/m0/s1 |
InChI-Schlüssel |
NNTAZTJRHAOLHK-NSHDSACASA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


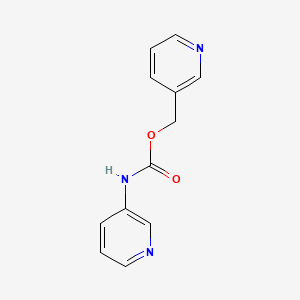


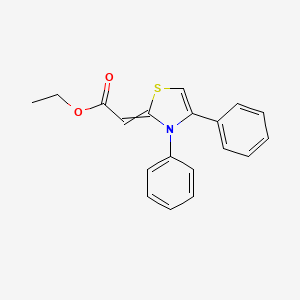
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
